![molecular formula C17H16F3N3O4S B5003745 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)

1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

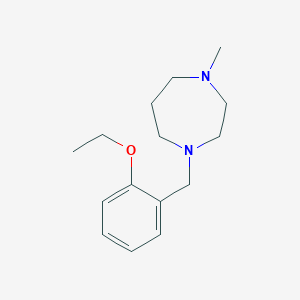

The synthesis of piperazine derivatives, including compounds similar to 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine, often involves nucleophilic substitution reactions, reduction of nitro groups, and the utilization of sulfonyl chlorides for the introduction of the sulfonyl group. A notable method involves the reaction of nitrobenzene derivatives with piperazine under specific conditions to introduce the desired functional groups (Quan, 2006). These synthesis routes are critical for producing various piperazine derivatives with potential antibacterial and antitumor activities.

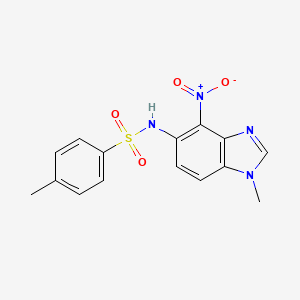

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including the compound of interest, has been elucidated through crystallography and spectroscopic methods. For instance, the crystal structure of related compounds reveals a chair conformation of the piperazine ring, which is a common feature in these molecules (N. G. Deniz & C. Ibiş, 2009). The presence of substituents such as the trifluoromethyl group and the phenylsulfonyl group influences the overall geometry and electronic distribution within the molecule.

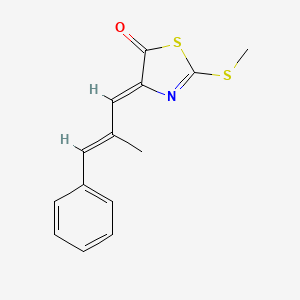

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. These reactions include nucleophilic substitution, electrophilic addition, and the formation of complexes with metals. The functional groups present in these molecules, such as the nitro, sulfonyl, and trifluoromethyl groups, play a significant role in determining their reactivity and interaction with other chemical entities. For example, the sulfonamide group has been utilized in synthesizing novel compounds with enhanced antibacterial activities (M. Abbasi et al., 2020).

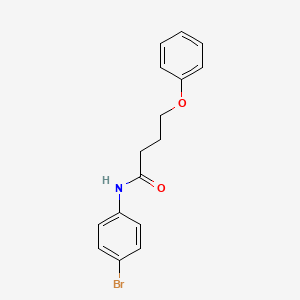

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can significantly alter these properties, making them suitable for different applications. The crystallographic studies provide insights into the solid-state structure, which is crucial for understanding the material properties of these compounds (Xuejun Chen et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives are characterized by their functional groups. These groups not only define the compound's reactivity but also its potential interactions with biological targets. The chemical properties are pivotal in designing molecules with desired biological or chemical activities, such as antimicrobial or anti-inflammatory properties (Khaled R. A. Abdellatif et al., 2014).

properties

IUPAC Name |

1-(benzenesulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O4S/c18-17(19,20)13-6-7-15(16(12-13)23(24)25)21-8-10-22(11-9-21)28(26,27)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTHNIUMSNIDPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B5003667.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5003672.png)

![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5003692.png)

![propyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003693.png)

![2-bromo-1-[2-(3-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5003705.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5003710.png)

![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)

![5-(2,2-dimethylpropanoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5003741.png)

![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)